7H-Purine-8-thiol

Description

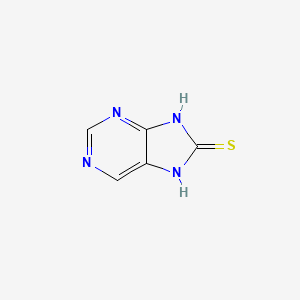

Structure

3D Structure

Properties

IUPAC Name |

7,9-dihydropurine-8-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABISHCLVYMGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401387 | |

| Record name | 8-Mercaptopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-40-4 | |

| Record name | Purine-8-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Mercaptopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7H-Purine-8-thiol

Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed structural characterization of 7H-Purine-8-thiol, also commonly known as 8-mercaptopurine. Purine derivatives are fundamental to medicinal chemistry and drug development, acting as core scaffolds for a myriad of therapeutic agents.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the chemical rationale, step-by-step experimental protocols, and the analytical validation required to ensure the compound's identity and purity. We will delve into a robust synthetic pathway and explore the application of modern spectroscopic techniques for unequivocal characterization.

Introduction: The Significance of Purine Thiols

Purine (imidazo[4,5-d]pyrimidine) is an aromatic heterocyclic system composed of fused pyrimidine and imidazole rings, forming the backbone of essential biomolecules like adenine and guanine.[2] The introduction of a thiol group onto the purine scaffold dramatically alters its electronic properties and biological activity. Thio-derivatives of purines, such as 6-mercaptopurine, are well-established drugs used in the treatment of acute leukemia and inflammatory bowel disease.[1][3] These molecules often act as antimetabolites, interfering with nucleic acid biosynthesis by inhibiting key enzymes or by being incorporated into DNA and RNA.[3][4]

This compound is a crucial isomer and a versatile building block for further chemical modifications. Understanding its synthesis and characterization is paramount for developing novel purine-based therapeutics. A critical aspect of this molecule is its existence in a tautomeric equilibrium between the thiol form (this compound) and the more stable thione form (1,7-dihydro-6H-purine-6-thione), which influences its reactivity and spectroscopic signature.[5] This guide will address this duality throughout the characterization process.

Synthesis of this compound

The most direct and reliable method for synthesizing purine thiols involves the thionation of their corresponding hydroxyl or oxo-analogs. The Traube synthesis, which builds the purine ring system from a pyrimidine precursor, is a foundational method in purine chemistry.[6] However, for converting an existing purine core, a thionation reaction is more efficient. We will focus on the conversion of hypoxanthine (a readily available purine-6-one) as a model precursor, with the understanding that a similar principle applies to the 8-position, starting from 8-hydroxypurine. The reagent of choice for this transformation is phosphorus pentasulfide (P₄S₁₀).

Mechanistic Rationale

Phosphorus pentasulfide is a powerful thionating agent used to convert carbonyl groups (C=O), particularly in amides and lactams, into thiocarbonyls (C=S). The reaction with the lactam group in a purine-one proceeds via a complex mechanism, but the net result is the replacement of the oxygen atom with a sulfur atom. The choice of a high-boiling, relatively inert solvent like pyridine is crucial; it not only solubilizes the reactants but also acts as a base to facilitate the reaction and neutralize acidic byproducts.[7]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound via thionation.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a certified fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-hydroxypurine (or a suitable precursor like xanthine) (5.0 g).

-

Addition of Reagents: Add phosphorus pentasulfide (P₄S₁₀) (10.0 g) and dry pyridine (100 mL).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Work-up: After cooling the mixture to room temperature, carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g). This step is highly exothermic and should be done with caution.

-

Isolation: The crude product often precipitates. If not, adjust the pH to ~5 with glacial acetic acid to induce precipitation.[7]

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude solid can be purified by recrystallization from a large volume of hot water or aqueous ethanol to yield pure this compound.

Structural Characterization

Unequivocal structural confirmation is essential. A combination of spectroscopic methods provides a self-validating system to confirm the identity and purity of the synthesized compound.

Characterization Workflow Diagram

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 3. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 4. bccancer.bc.ca [bccancer.bc.ca]

- 5. Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]

Introduction: The Significance of the Purine Scaffold in Therapeutic Innovation

An In-Depth Technical Guide to the Biological Role and Mechanism of Action of 7H-Purine-8-thiol and its Derivatives

Purines are fundamental heterocyclic compounds, forming the backbone of nucleic acids and playing pivotal roles in cellular energy metabolism and signaling pathways.[1][2] The inherent biological importance of the purine scaffold has made it a privileged structure in drug discovery, leading to the development of numerous therapeutic agents with applications in oncology, virology, and immunology.[3][4] Within this vast chemical space, the introduction of a thiol group, particularly at the 8-position of the purine ring system, imparts unique chemical and biological properties. This guide provides a comprehensive technical overview of this compound as a core molecular scaffold, focusing on the biological roles and mechanisms of action of its derivatives, which have shown significant promise as enzyme inhibitors and anticancer agents.

Chemical and Structural Context

This compound, also known as 8-mercaptopurine, is a purine analog where a thiol group replaces the hydrogen atom at the 8th position of the purine ring. The "7H" designation indicates the tautomeric form where the hydrogen atom is located on the nitrogen at the 7th position of the imidazole ring. This tautomerism is a key feature of purines and can influence their binding to biological targets. The presence of the thiol group makes these compounds susceptible to oxidation and allows them to act as nucleophiles, which is central to their biological activity.[5][6]

Primary Biological Target: Xanthine Oxidase Inhibition

A predominant biological role of 8-mercaptopurine derivatives is the inhibition of xanthine oxidase (XO), a key enzyme in the purine catabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[7][8] Overactivity of xanthine oxidase leads to hyperuricemia, a condition associated with gout.[7] Furthermore, in the context of cancer therapy, xanthine oxidase is responsible for the metabolic inactivation of the anticancer drug 6-mercaptopurine (6-MP).[1][9] Therefore, inhibitors of xanthine oxidase can be used to treat gout and to enhance the efficacy of 6-MP.

Mechanism of Xanthine Oxidase Inhibition

Derivatives of this compound have been shown to be potent inhibitors of xanthine oxidase.[10][11] These compounds can act as competitive or non-competitive inhibitors, binding to the active site of the enzyme and preventing the binding of its natural substrates. The thiol group at the 8-position is crucial for this inhibitory activity.

A noteworthy characteristic of some 8-mercaptopurine derivatives is their preferential inhibition of the metabolism of 6-mercaptopurine over that of xanthine.[10][11] This is a significant therapeutic advantage, as it allows for the potentiation of 6-MP's anticancer effects without causing the accumulation of xanthine, which can lead to xanthine nephropathy.[10][12]

Quantitative Analysis of Xanthine Oxidase Inhibition

The inhibitory potency of 8-mercaptopurine derivatives against xanthine oxidase has been quantified using IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. Below is a summary of the inhibitory activities of two key derivatives: 2-amino-6-hydroxy-8-mercaptopurine (AHMP) and 2-amino-6-purinethiol (APT).[10][11]

| Compound | Substrate | IC50 (μM) | Ki (μM) | Inhibition Type |

| AHMP | Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 | Competitive |

| 6-Mercaptopurine | 0.54 ± 0.01 | 0.96 ± 0.01 | Competitive | |

| 0.98 ± 0.06 | Non-competitive | |||

| APT | Xanthine | 16.38 ± 0.21 | 6.61 ± 0.28 | Competitive |

| 6-Mercaptopurine | 2.57 ± 0.08 | 1.30 ± 0.09 | Competitive |

Data sourced from: Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol.[10][11]

Anticancer Activity: A Multifaceted Approach

The anticancer properties of purine-thiol derivatives are another major area of their biological activity.[13][14][15] Their mechanism of action as anticancer agents is multifaceted and primarily stems from their role as antimetabolites.

Inhibition of De Novo Purine Biosynthesis

As purine analogs, these compounds can interfere with the de novo synthesis of purines, which is essential for the proliferation of rapidly dividing cancer cells.[1] By mimicking endogenous purines, their metabolites can inhibit key enzymes in the purine biosynthesis pathway, leading to a depletion of the nucleotide pool and subsequent cell cycle arrest and apoptosis.[9]

Incorporation into Nucleic Acids

Metabolites of purine-thiol derivatives can also be incorporated into DNA and RNA.[1] This incorporation disrupts the normal structure and function of nucleic acids, leading to errors in replication and transcription, which ultimately triggers cell death.

Cytotoxicity Against Cancer Cell Lines

Derivatives of this compound have demonstrated cytotoxic activity against a range of human cancer cell lines. While specific IC50 values for the parent compound are not widely reported, various substituted analogs have shown potent anticancer effects. For example, certain 2,6-dichloro-7H-purine derivatives have shown single-digit micromolar IC50 values against breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361) cancer cell lines.

Experimental Protocols

Synthesis of this compound Derivatives (Traube Synthesis)

The Traube synthesis is a classical and versatile method for the synthesis of purines from pyrimidine precursors.[12] The following is a representative protocol for the synthesis of an 8-mercaptopurine derivative.

Step 1: Cyclization to form the 8-thioxopurine

-

To a solution of a 4,5-diaminopyrimidine precursor in a suitable solvent (e.g., pyridine or DMF), add an equimolar amount of carbon disulfide.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting 8-thioxopurine derivative by recrystallization or column chromatography.

Step 2: Optional Alkylation of the Thiol Group

-

Dissolve the 8-thioxopurine derivative in a suitable solvent (e.g., ethanol or DMF).

-

Add a base (e.g., sodium ethoxide or potassium carbonate) to deprotonate the thiol group.

-

Add the desired alkylating agent (e.g., an alkyl halide) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction, extract the product, and purify by chromatography.

Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.[10]

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.4)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare serial dilutions of the test compound in the phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, the xanthine solution, and the test compound solution to each well.

-

Initiate the reaction by adding the xanthine oxidase solution to each well.

-

Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals for a set period (e.g., 10 minutes).

-

The rate of uric acid formation is proportional to the rate of increase in absorbance.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add the MTT solution to each well and incubate for a few hours.

-

During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration of the test compound compared to an untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Purine Catabolism and Xanthine Oxidase Inhibition

Caption: Inhibition of purine catabolism by a this compound derivative.

General Workflow for Synthesis and Evaluation

Caption: Workflow for the synthesis and evaluation of 8-mercaptopurine derivatives.

Conclusion and Future Perspectives

This compound represents a valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as inhibitors of xanthine oxidase and as anticancer agents. The ability of some of these compounds to preferentially inhibit the metabolism of 6-mercaptopurine highlights their potential for use in combination therapies to improve the efficacy of existing anticancer drugs. Future research in this area will likely focus on the synthesis and evaluation of novel derivatives with improved potency and selectivity, as well as in-depth studies to elucidate their precise mechanisms of action and identify new biological targets. The continued exploration of the structure-activity relationships of 8-mercaptopurines will be crucial for the rational design of next-generation therapeutic agents based on this versatile purine scaffold.

References

- Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol. [PMC]

- IC50 values of six fractions against xanthine oxidase.

- Synthesis of 5-(6-hydroxy-7H-purine-8-ylthio)- 2-(N-hydroxyformamido)pentanoic acid. [Beilstein Journal of Organic Chemistry]

- From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on N

- 7.1.1. Synthesis. [Thieme]

- Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol.

- Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. [PMC]

- Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f.

- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. [RSC Publishing]

- Purine-compounds: 6-mercaptopurine approved by the FDA for cancer treatment and N6-benzyladenine derivatives with potential activity anticancer.

- The use of the white biotechnology toolkit to edit natural purines for studying their anticancer activity via mTOR p

- Synthesis of 5-(6-hydroxy-7H-purine-8-ylthio)- 2-(N-hydroxyformamido)pentanoic acid.

- Purine Scaffold in Agents for Cancer Tre

- (PDF) Biological evaluation of 8-alkyl xanthines as potential cytotoxic agents.

- Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. [PubMed]

- Inhibition of purine synthesis. (a) Purine concentration (C pur) 8 h...

- Thiol-dependent enzymes and their inhibitors: a review. [PubMed]

- Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. [MDPI]

- Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. [PubMed Central]

- Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflamm

- Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. [MDPI]

- Notes- Purine Chemistry. VII. An Improved Synthesis of Hypoxanthine. | Request PDF.

- Application Notes and Protocols for 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol. [Benchchem]

- S-Thiolation Targets Albumin in Heart Failure. [MDPI]

- Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. [PubMed]

- Advances in Purine and Pyrimidine Metabolism in Health and Diseases. [PMC]

- Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. [PubMed]

- The role of thiols in antioxidant systems. [PMC]

Sources

- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Synthesis of 5-(6-hydroxy-7H-purine-8-ylthio)- 2-(N-hydroxyformamido)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The use of the white biotechnology toolkit to edit natural purines for studying their anticancer activity via mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purine Scaffold in Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

7H-Purine-8-thiol derivatives and their biological activities.

An In-Depth Technical Guide to 7H-Purine-8-thiol Derivatives and Their Biological Activities

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the study of purine analogs. We will provide an in-depth exploration of this compound derivatives, a class of molecules with remarkable chemical versatility and a broad spectrum of biological activities. The content herein is structured to deliver not just procedural knowledge but also the underlying scientific rationale, empowering researchers to design and execute experiments with confidence and insight.

The Enduring Legacy of Purines in Therapeutics

The purine scaffold, a fundamental component of nucleic acids (DNA, RNA) and energy currency (ATP), is a privileged structure in medicinal chemistry.[1][2] Its central role in cellular processes makes it an ideal template for designing molecules that can modulate biological pathways with high specificity.[3] Synthetic purine analogues have led to landmark drugs for treating cancer, viral infections, and autoimmune disorders.[1][4] By mimicking endogenous purines like adenine and guanine, these derivatives can function as antagonists or inhibitors of crucial enzymes, disrupting pathological processes.[3][5] This guide focuses on a specific, highly adaptable subclass: this compound derivatives.

The this compound Scaffold: A Gateway to Chemical Diversity

The this compound core is a bicyclic heterocycle formed by the fusion of a pyrimidine and an imidazole ring.[3][6] Its defining feature is a thiol (-SH) group at the 8th position, which imparts unique physicochemical properties and serves as a versatile handle for synthetic modification. This thiol group is nucleophilic, making it an ideal site for introducing a vast array of chemical moieties through reactions like S-alkylation and S-arylation. This synthetic tractability allows for the creation of large, diverse chemical libraries, which are essential for systematic structure-activity relationship (SAR) studies and the optimization of lead compounds.

Core Synthesis Methodologies

The construction of the this compound scaffold is most reliably achieved through the Traube purine synthesis, a classic and robust method that builds the imidazole ring onto a pre-existing pyrimidine.[7] This is followed by derivatization at the thiol group to generate the final target compounds.

General Synthesis Workflow

The process begins with the cyclization of a 4,5-diaminopyrimidine with a one-carbon source, typically carbon disulfide or formic acid, to form the purine ring system.[7] The resulting 8-thiopurine can then be readily functionalized.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of an S-Substituted Derivative

This protocol provides a self-validating system for synthesizing and purifying a representative this compound derivative. Each step includes causality for the chosen reagents and conditions.

Part A: Synthesis of the this compound Core

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-diaminopyrimidine (1.0 eq.) in pyridine. Rationale: Pyridine acts as both a solvent and a base to facilitate the reaction.

-

Reagent Addition: Add carbon disulfide (CS₂, 1.5 eq.) to the solution.

-

Cyclization: Heat the mixture to reflux (approx. 115°C) for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Rationale: Thermal energy is required to overcome the activation barrier for the cyclization reaction.

-

Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove residual pyridine and unreacted starting materials, then dry under vacuum. The resulting solid is the this compound core.

Part B: S-Alkylation

-

Anion Formation: Suspend the synthesized this compound (1.0 eq.) in dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 1.2 eq.). Rationale: K₂CO₃ is a mild base sufficient to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

-

Electrophile Addition: Stir the mixture at room temperature for 30 minutes. Then, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise.

-

Reaction: Continue stirring at room temperature for 4-12 hours, monitoring by TLC. Rationale: The thiolate anion performs a nucleophilic attack on the alkyl halide (SN2 reaction) to form the C-S bond.

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water. The product, being organic, will precipitate out of the aqueous solution.

-

Final Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure S-substituted derivative.

A Spectrum of Biological Activities

The true power of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The substituent attached to the sulfur atom is a key determinant of the molecule's therapeutic properties.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, acting through various mechanisms.[1][8] Many of these compounds exhibit potent cytotoxic activity against a range of cancer cell lines.[9][10] The integration of the purine scaffold with other heterocyclic frameworks has been a particularly fruitful strategy for developing potent anticancer molecules.[4]

-

Mechanism of Action: Mechanisms include the inhibition of protein kinases involved in cell signaling, interference with DNA and RNA synthesis, and the induction of apoptosis.[10][11]

-

Key Examples: Azathioprine analogs and dialkylaminoalkylthio derivatives have shown good activity against glioblastoma and melanoma cell lines.[10]

| Derivative Class | Example Target/Mechanism | Representative Activity | Citation |

| Azathioprine Analogs | DNA/RNA Synthesis Inhibition | Active against glioblastoma (SNB-19) and melanoma (C-32) cell lines | [10] |

| Pyrrolidinobutynylthiopurines | Kinase Inhibition | Potent activity against SNB-19 and C-32 cell lines, similar to cisplatin | [10] |

| Fused Purine Analogues | Multi-target | Potent activity across the NCI 60 cell line panel | [9] |

Antiviral Activity

The structural resemblance to natural nucleosides allows these compounds to act as competitive inhibitors of viral enzymes essential for replication, such as polymerases.[12][13]

-

Mechanism of Action: Thiol drugs can interfere with viral entry by cleaving disulfide bonds in viral glycoproteins, such as the spike protein of coronaviruses.[14][15]

-

Key Examples: 7,8-dihydro-7-methyl-8-thioxoguanosine has demonstrated broad-spectrum antiviral activity against viruses like Semliki Forest and San Angelo virus in animal models.[12] Acyclic phosphonylmethoxyalkyl derivatives of purines are also effective inhibitors of various DNA viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV).[16]

Antimicrobial and Antifungal Activity

Several purine derivatives have been reported to possess significant antimicrobial and antifungal properties.[17][18][19]

-

Mechanism of Action: A proposed mechanism involves the generation of reactive oxygen species (ROS) within bacterial cells, leading to cell death.[20] Another approach targets purine-binding riboswitches in bacteria, which regulate essential metabolic pathways.[17]

-

Key Examples: Certain purine derivatives show promising minimum inhibitory concentration (MIC) values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains like C. albicans.[13][21]

Enzyme Inhibition

Beyond antimicrobial and anticancer applications, these derivatives are potent inhibitors of specific enzymes implicated in various diseases.

-

Xanthine Oxidase (XO) Inhibition: XO is a key enzyme in purine metabolism that produces uric acid; its overactivity leads to gout.[22] Several heterocyclic compounds, including purine derivatives, have been developed as XO inhibitors.

-

Adenylosuccinate Synthetase (AdSS) Inhibition: AdSS is a crucial enzyme in the de novo biosynthesis of adenine nucleotides. Inhibiting this enzyme can be selectively toxic to cancer cells that have lost certain metabolic salvage pathways.[23][24]

Decoding the Structure-Activity Relationship (SAR)

The biological effect of a this compound derivative is intricately linked to its molecular structure. Understanding these relationships is critical for rational drug design.[3][8]

-

The 8-Thio Substituent: This is the primary point of variation. The size, lipophilicity, and electronic properties of the group attached to the sulfur atom dictate the compound's interaction with its biological target.[5]

-

Substitutions on the Purine Ring: Modifications at other positions (e.g., 2, 6, or 7) can fine-tune potency, selectivity, and pharmacokinetic properties. For instance, alkylation of ring nitrogens can significantly alter activity.[5]

Caption: Structure-Activity Relationship (SAR) map for this compound derivatives.

Future Perspectives

The versatility of the this compound scaffold ensures its continued relevance in drug discovery. Future research will likely focus on the rational design of multi-targeted agents to enhance therapeutic efficacy and overcome drug resistance.[1][25] The development of derivatives as specific enzyme inhibitors for metabolic diseases and neurodegenerative disorders also represents a promising frontier.[26] As our understanding of the complex signaling pathways in disease deepens, these adaptable molecules will undoubtedly be at the forefront of developing next-generation targeted therapies.

References

-

Beilstein Journal of Organic Chemistry. (2010). Synthesis of 5-(6-hydroxy-7H-purine-8-ylthio)- 2-(N-hydroxyformamido)pentanoic acid. [Link]

-

National Center for Biotechnology Information. (2010). Synthesis of 5-(6-hydroxy-7H-purine-8-ylthio)- 2-(N-hydroxyformamido)pentanoic acid. [Link]

-

Journal of Medicinal Chemistry. (1990). Synthesis and broad-spectrum antiviral activity of 7,8-dihydro-7-methyl-8-thioxoguanosine. [Link]

-

Wiley Online Library. (2017). Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. [Link]

-

National Center for Biotechnology Information. (2014). Synthesis and anticancer activity of thiosubstituted purines. [Link]

-

Science of Synthesis. (2004). 7.1.1. Synthesis. [Link]

-

PubMed. (2023). Purine derivatives as potent anticancer agents: a comprehensive review. [Link]

-

Cancer Research. (1958). Structure-activity relationships among purines related to 6-mercaptopurine. [Link]

-

ResearchGate. (2012). Biological activities of purine analogues: a review. [Link]

-

PubMed. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. [Link]

-

National Center for Biotechnology Information. (2022). Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19. [Link]

-

ResearchGate. (2024). Structure of purine derivatives with antiviral activity. [Link]

-

Chemistry Central Journal. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

-

PubMed. (1987). Antiviral Activity of Phosphonylmethoxyalkyl Derivatives of Purine and Pyrimidines. [Link]

-

ResearchGate. (2015). Synthesis, Characterization and Antimicrobial Activity of Novel Substituted Purine Derivatives. [Link]

-

ResearchGate. (2022). Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19. [Link]

-

PubMed Central. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). [Link]

-

ResearchGate. (2018). The structures of the common purine derivatives. [Link]

-

ResearchGate. (2024). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. [Link]

-

Semantic Scholar. (2012). BIOLOGICAL ACTIVITIES OF PURINE ANALOGUES : A REVIEW. [Link]

-

PubMed Central. (2023). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

-

Royal Society of Chemistry. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. [Link]

-

ResearchGate. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

-

Science of Synthesis. (2004). Product Class 17: Purines. [Link]

-

ResearchGate. (2024). Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. [Link]

-

R Discovery. (2022). Analysis of the antibacterial efficacy of modified purines derivatives. [Link]

-

ResearchGate. (2006). Synthesis of a New Series of Purine Derivatives and Their Anti-Cyclin-Dependent Kinase Activities. [Link]

-

IOSR Journal of Applied Chemistry. (2016). Structural Properties of some Purine Derivative Drugs. [Link]

-

MDPI. (2023). Antimicrobial Activity of Positively Charged Oligopeptides with Theoretical High α-Helix Content against Cutibacterium acnes. [Link]

-

PubMed. (1994). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. [Link]

-

PubMed. (2023). Design, Synthesis, and Biological Activity of 8-Hydroxyurolithin A Class PDE2 Inhibitors. [Link]

-

PubMed Central. (2022). Structure–activity features of purines and their receptors: implications in cell physiopathology. [Link]

-

PubMed Central. (2006). Correlation of inhibitor effects on enzyme activity and thermal stability for the integral membrane protein fatty acid amide hydrolase. [Link]

Sources

- 1. Purine derivatives as potent anticancer agents: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sci-hub.ru [sci-hub.ru]

- 13. researchgate.net [researchgate.net]

- 14. Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of 5-(6-hydroxy-7H-purine-8-ylthio)- 2-(N-hydroxyformamido)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. d-nb.info [d-nb.info]

- 25. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 26. Design, Synthesis, and Biological Activity of 8-Hydroxyurolithin A Class PDE2 Inhibitors [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism and Stability of 7H-Purine-8-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purine-8-thiol, a sulfur-containing derivative of the fundamental purine heterocycle, is a molecule of significant interest in medicinal chemistry and drug development due to its structural analogy to endogenous purines. The biological activity and physicochemical properties of purine-8-thiol are intrinsically linked to its tautomeric state, a phenomenon that dictates its hydrogen bonding capabilities, polarity, and overall shape. This technical guide provides a comprehensive analysis of the tautomerism and stability of 7H-Purine-8-thiol, navigating the intricate interplay of its various isomeric forms. We will delve into the thione-thiol and N7H/N9H prototropic equilibria, supported by computational and experimental evidence. This guide will serve as a definitive resource for researchers seeking to understand and manipulate the tautomeric landscape of this important molecule.

Introduction: The Significance of Tautomerism in Purine Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the biological function of heterocyclic molecules. In the realm of purine chemistry, tautomerism plays a critical role in dictating the recognition of these molecules by biological targets, their metabolic fate, and their potential as therapeutic agents. The ability of a purine derivative to exist in multiple tautomeric forms allows it to present different hydrogen bond donor-acceptor patterns, which can dramatically alter its binding affinity and selectivity for enzymes and receptors.

This compound is a prime example of a purine derivative where a comprehensive understanding of its tautomeric behavior is paramount. This molecule can exist in a variety of tautomeric forms, primarily through two key equilibria: the thione-thiol tautomerism at the C8 position and the prototropic tautomerism involving the nitrogen atoms of the purine ring system (N7H vs. N9H). The subtle energetic balance between these forms is highly sensitive to environmental factors such as solvent polarity, pH, and intermolecular interactions.

This guide will provide a detailed exploration of the tautomeric landscape of this compound, offering insights into the relative stabilities of its various forms and the methodologies used to study them.

The Tautomeric Landscape of Purine-8-thiol

The tautomerism of purine-8-thiol can be dissected into two principal types: thione-thiol tautomerism and the N-H tautomerism of the purine ring.

Thione-Thiol Tautomerism: A Fundamental Equilibrium

The C8-thio group of purine-8-thiol can exist in either a thione (C=S) or a thiol (-SH) form. This equilibrium is a classic example of lactam-lactim tautomerism extended to a thio-analog.

-

Thione Form: Characterized by a carbon-sulfur double bond, with the adjacent nitrogen atom of the purine ring protonated.

-

Thiol Form: Characterized by a carbon-sulfur single bond, with the sulfur atom protonated to form a sulfhydryl group.

Generally, in many heterocyclic systems, the thione form is found to be the more stable tautomer in both the solid state and in solution.[1] This preference is often attributed to the greater strength of the C=S bond compared to the C=N bond in the thiol form, as well as favorable resonance stabilization within the thione-containing ring. For C8-substituted guanine nucleosides, including 8-thio derivatives, NMR studies have confirmed the predominance of the 8-keto/thio form over the 8-enol/thiol form.[2]

N-H Tautomerism: The N7H vs. N9H Equilibrium

Independent of the thione-thiol equilibrium, the proton on the imidazole portion of the purine ring can reside on either the N7 or N9 nitrogen atom. This N7H/N9H tautomerism is a well-documented phenomenon in purine chemistry.

-

N9H Tautomer: The proton is located on the N9 nitrogen, which is the substitution pattern found in naturally occurring purine nucleosides. In the gas phase, the N9H tautomer of unsubstituted purine is generally the most stable.[3]

-

N7H Tautomer: The proton is located on the N7 nitrogen.

The energy difference between the N7H and N9H tautomers is often small, and their relative stability is highly dependent on the substitution pattern and the surrounding environment.

The Interplay: Key Tautomers of Purine-8-thiol

The combination of thione-thiol and N7H/N9H tautomerism gives rise to four primary neutral tautomers of purine-8-thiol.

Figure 1: The primary tautomeric equilibria of purine-8-thiol.

Stability Analysis: A Balance of Intrinsic and Extrinsic Factors

The relative stability of the purine-8-thiol tautomers is governed by a delicate balance of intramolecular and intermolecular forces. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for predicting the relative energies of these tautomers.

Gas Phase Stability: The Intrinsic Landscape

In the absence of solvent effects, the intrinsic stability of the tautomers is determined by factors such as bond energies, resonance stabilization, and intramolecular hydrogen bonding. For unsubstituted purine, the N9H tautomer is more stable than the N7H form in the gas phase.[3] It is reasonable to extrapolate that for 8-thiopurine, the 9H-thiol tautomer would be more stable than the 7H-thiol tautomer in the gas phase.

The Profound Influence of Solvent

The introduction of a solvent can dramatically alter the tautomeric equilibrium. Polar solvents, in particular, can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.

A pivotal study on 8-aminopurine revealed a reversal of tautomeric preference in polar solvents. While the N9H tautomer is more stable in the gas phase, the N7H tautomer becomes the more stable form in aqueous solution.[3] This shift is attributed to the greater dipole moment of the N7H tautomer, leading to more favorable solvation. Given the structural similarities between an amino group and a thiol group in terms of their electronic influence on the purine ring, it is highly probable that a similar trend exists for 8-thiopurine. Therefore, in polar, protic solvents such as water, the This compound tautomer is likely to be the predominant species.

Table 1: Predicted Relative Stabilities of Purine-8-thiol Tautomers

| Tautomer | Gas Phase (Predicted) | Aqueous Solution (Predicted) |

| This compound | Less Stable | More Stable |

| 9H-Purine-8-thiol | More Stable | Less Stable |

| 1,7-dihydropurine-8-thione | Likely less stable than thiol forms | Stability enhanced in polar solvents |

| 3,9-dihydropurine-8-thione | Likely less stable than thiol forms | Stability enhanced in polar solvents |

Note: The predictions for purine-8-thiol are based on analogies with computational studies on 8-aminopurine and general principles of purine tautomerism. Definitive experimental or computational data specifically for 8-thiopurine is needed for confirmation.

Experimental and Computational Methodologies for Tautomer Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of the tautomeric equilibrium of purine-8-thiol.

Computational Chemistry: Predicting Tautomer Stabilities

Protocol: DFT Calculations for Tautomer Energy

-

Structure Generation: Generate 3D structures of all plausible tautomers of purine-8-thiol.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This should be done for both the gas phase and in the presence of a solvent using a polarizable continuum model (PCM).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Relative Energy Calculation: Calculate the relative energies of the tautomers, including ZPVE and thermal corrections, to determine their relative stabilities.

Figure 2: A typical computational workflow for determining tautomer stability.

Experimental Characterization: Validating Theoretical Predictions

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for elucidating tautomeric forms in solution.

-

¹H NMR: The chemical shifts of the N-H and S-H protons are highly sensitive to their chemical environment and can distinguish between tautomers.

-

¹³C NMR: The chemical shifts of the carbon atoms in the purine ring, particularly C6 and C8, will differ between the thione and thiol forms.

-

¹⁵N NMR: This technique provides direct information about the protonation state of the nitrogen atoms, definitively distinguishing between N7H and N9H tautomers.

Protocol: NMR Analysis of Tautomerism

-

Sample Preparation: Dissolve purine-8-thiol in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra.

-

Spectral Analysis: Analyze the chemical shifts and coupling constants. Comparison with spectra of N7- and N9-methylated derivatives can aid in the assignment of tautomeric forms.

4.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the purine ring are sensitive to the tautomeric form, resulting in distinct UV-Vis absorption spectra. The λmax values for the N7H and N9H tautomers are typically different, allowing for the estimation of their relative populations in solution.

4.2.3. pKa Determination

The acidity constants (pKa) of the purine ring nitrogens and the thiol group are directly related to the tautomeric equilibrium. By measuring the pKa values through techniques like UV-Vis or NMR titrations, one can infer the predominant tautomeric form at a given pH.

Implications for Drug Development

The predominance of the 7H-tautomer of purine-8-thiol in aqueous environments has significant implications for its use in drug design. The specific arrangement of hydrogen bond donors and acceptors in the 7H form will dictate its interactions with biological targets. Drug development professionals should consider the following:

-

Structure-Based Drug Design: Molecular docking and other computational modeling studies should utilize the 7H-tautomer as the starting structure for simulations in an aqueous environment.

-

Bioavailability and ADME Properties: The polarity and hydrogen bonding capacity of the 7H-tautomer will influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Chemical Synthesis and Modification: Synthetic strategies aimed at modifying the purine-8-thiol scaffold should take into account the tautomeric equilibrium to achieve the desired substitution patterns.

Conclusion

The tautomerism of this compound is a complex interplay between the intrinsic stabilities of its thione-thiol and N7H/N9H isomers and the profound influence of the surrounding environment. While the N9H tautomer is likely favored in the gas phase, compelling evidence from analogous 8-substituted purines suggests a shift in equilibrium towards the 7H-tautomer in polar solvents. This guide has provided a comprehensive overview of the key tautomeric forms, their predicted relative stabilities, and the experimental and computational methodologies required for their rigorous characterization. A thorough understanding of this tautomeric landscape is indispensable for researchers and drug development professionals seeking to harness the full therapeutic potential of purine-8-thiol and its derivatives.

References

-

Jezuita, A., Wieczorkiewicz, P. A., Krygowski, T. M., & Szatyłowicz, H. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2993. [Link]

-

Lichtenberg, D., Bergmann, F., & Neiman, Z. (1972). Tautomerism and ionisation of purin-8-one and its N-methyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2950-2953. [Link]

-

Chenon, M. T., Pugmire, R. J., Grant, D. M., Panzica, R. P., & Townsend, L. B. (1975). Carbon-13 magnetic resonance. XXVI. A quantitative determination of the tautomeric populations of purine. Journal of the American Chemical Society, 97(16), 4627-4635. [Link]

-

Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. [Link]

-

Topal, M. D., & Fresco, J. R. (1976). Complementary base pairing and the origin of substitution mutations. Nature, 263(5575), 285-289. [Link]

-

Varynskyi, B. O., Parchenko, V. V., Pruglo, Y. S., & Polonets, O. V. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]

-

Mautner, H. G. (1961). The synthesis and properties of some 8-substituted purines. Journal of Organic Chemistry, 26(6), 1914-1918. [Link]

-

Gao, J., & Pavelka, A. (2012). Tautomerism. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(3), 458-467. [Link]

-

Foresman, J. B., & Frisch, Æ. (2015). Exploring chemistry with electronic structure methods. Gaussian Inc. [Link]

-

Ceron-Carrasco, J. P., Jacquemin, D., & Perpete, E. A. (2010). A DFT-based study of the tautomerism of purine derivatives. Physical Chemistry Chemical Physics, 12(17), 4431-4439. [Link]

-

Raczyńska, E. D., Gal, J. F., Maria, P. C., Kamińska, B., Igielska, M., Kurpiewski, J., & Juras, W. (2021). Purine tautomeric preferences and bond-length alternation in relation with protonation-deprotonation and alkali metal cationization. Journal of Molecular Modeling, 27(9), 263. [Link]

-

PubChem. (n.d.). 6-Mercaptopurine. National Center for Biotechnology Information. [Link]

-

Evans, F. E., & Gmeiner, W. H. (1991). 15N nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other C8-substituted guanine nucleosides. Chemical research in toxicology, 4(5), 538-545. [Link]

Sources

Introduction: The Structural Elucidation of a Key Purine Analogue

An In-Depth Technical Guide to the Spectroscopic Analysis of 7H-Purine-8-thiol

This compound, a sulfur-containing analogue of the fundamental purine structure, represents a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous purines like adenine and guanine allows it to function as an antimetabolite, with related compounds such as 6-mercaptopurine being cornerstone chemotherapeutic agents[1]. The precise characterization of its structure is paramount for understanding its mechanism of action, metabolic fate, and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—applied to the definitive analysis of this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to provide researchers with a robust framework for their own investigations.

A critical aspect of this compound's chemistry is its existence in tautomeric forms. The molecule can exist in the thiol form (with an S-H bond) or a thione form (with an N-H and C=S bond). The 7H/9H tautomerism of the purine ring further complicates this landscape[2][3]. Spectroscopic analysis is not merely about confirming a static structure but about revealing this dynamic equilibrium, which is often influenced by the molecule's environment (e.g., solvent, solid-state).

Caption: Structure of this compound with key protons for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |

| C-2 | ~150 - 155 | Highly deshielded by two adjacent nitrogens. |

| C-4 | ~155 - 160 | Quaternary carbon in a C=N bond environment. |

| C-5 | ~120 - 125 | Quaternary carbon at the ring fusion. |

| C-6 | ~145 - 150 | Deshielded carbon adjacent to nitrogen. |

| C-8 | ~165 - 170 | Carbon attached to the thiol group; its shift is sensitive to tautomerism. |

Experimental Protocol: NMR Analysis

This protocol provides a standardized procedure for acquiring high-quality NMR data. [4][5]

-

Sample Preparation: a. Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial. b. Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) to the vial. c. Gently vortex or sonicate the sample until the solid is completely dissolved. d. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. [4]Ensure the final sample height is adequate for the spectrometer's probe (typically ~4-5 cm). [6]

-

Instrument Setup (Bruker Avance or similar): a. Insert the NMR tube into a spinner and place it in the spectrometer's autosampler or manual insertion port. b. In the acquisition software (e.g., TopSpin), load a standard ¹H experiment. c. Lock the spectrometer onto the deuterium signal of the solvent. d. "Shim" the magnetic field to optimize its homogeneity. A well-shimmed sample will show a sharp, symmetric solvent peak. [7] e. Tune and match the probe to the correct frequency for the nucleus being observed (¹H or ¹³C). f. Calibrate the 90° pulse width for accurate quantitative measurements.

-

Data Acquisition: a. For a standard ¹H spectrum, acquire 16-64 scans with a relaxation delay (D1) of 2-5 seconds. b. For a ¹³C spectrum, acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, using a longer relaxation delay (e.g., 5-10 seconds). c. Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. d. Reference the spectrum. For DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality of Spectral Features: The position, intensity, and shape of an absorption band are directly related to the type of bond and the atoms it connects. For this compound, the key vibrations are the S-H, N-H, and the various C=C and C=N stretches within the heterocyclic rings. Hydrogen bonding can cause peak broadening and a shift to lower wavenumbers, particularly for the N-H and S-H groups. [8] Key IR Absorption Bands:

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity/Shape | Significance |

| N-H Stretch | 3200 - 3400 | Medium, Broad | Confirms the presence of the imidazole N-H group. Broadness suggests hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on the purine ring. |

| S-H Stretch | 2550 - 2600 | Weak, Sharp | A definitive peak for the thiol (-SH) group. Its absence would suggest the thione tautomer is dominant in the sample's state (e.g., solid).[8][9] |

| C=N, C=C Stretch | 1500 - 1650 | Strong to Medium | A complex series of bands corresponding to the purine ring system vibrations. |

| C-S Stretch | 600 - 800 | Weak to Medium | Confirms the presence of the carbon-sulfur bond.[10] |

Experimental Protocol: Fourier-Transform IR (FTIR-ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Preparation: a. Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. b. Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Background Collection: a. With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from the sample spectrum.

-

Sample Analysis: a. Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface. b. Lower the press arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal. c. Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum. [11]

-

Data Processing: a. The software will automatically perform the background subtraction. b. Perform an ATR correction if necessary, although for routine identification, this is often omitted. c. Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Causality of Ionization and Fragmentation: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like purines, as it typically generates the protonated molecular ion [M+H]⁺ with minimal initial fragmentation. [12]Once ionized, collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can be used to induce fragmentation. Fragmentation preferentially occurs at weaker bonds or results in the loss of small, stable neutral molecules (e.g., HCN, H₂S), providing a roadmap of the molecule's structure. [13]

Caption: Plausible ESI-MS/MS fragmentation pathways for protonated this compound.

Expected Mass Spectrometric Data (Positive Ion ESI):

| Ion | Expected m/z | Formula | Significance |

| [M+H]⁺ | 169.02 | [C₅H₅N₄S]⁺ | The protonated molecular ion. High-resolution MS can confirm the elemental composition. |

| [M+H - H₂S]⁺ | 135.04 | [C₅H₃N₄]⁺ | Loss of hydrogen sulfide from the thiol group and a ring proton. |

| [M+H - SH]⁺ | 136.04 | [C₅H₄N₄]⁺ | Loss of the sulfhydryl radical. |

| [M+H - HCN]⁺ | 142.02 | [C₄H₄N₃S]⁺ | Common fragmentation pathway for purine rings. |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: a. Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. b. Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). The acid is crucial for promoting protonation in positive ion mode.

-

LC-MS System Setup: a. LC Method: Use a C18 reverse-phase column. A typical gradient might be 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 10-15 minutes. b. MS Method (Positive ESI Mode): i. Set the capillary voltage (e.g., +3.5 to +4.5 kV). ii. Optimize the nebulizing gas flow and drying gas temperature and flow rate to ensure efficient desolvation. iii. Set the mass range for scanning (e.g., m/z 50-500). iv. For MS/MS analysis, set the m/z of the precursor ion ([M+H]⁺ = 169.0) and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

-

Data Acquisition and Analysis: a. Inject the sample onto the LC-MS system. b. Analyze the resulting total ion chromatogram (TIC) to find the retention time of the compound. c. Extract the mass spectrum at that retention time to identify the molecular ion. d. Analyze the MS/MS spectrum to identify and assign the major fragment ions.

Conclusion

The synergistic application of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. NMR defines the carbon-hydrogen framework and offers insight into tautomeric equilibria in solution. IR spectroscopy provides rapid confirmation of key functional groups, particularly the diagnostic S-H bond of the thiol tautomer. Finally, mass spectrometry confirms the elemental composition and provides connectivity information through predictable fragmentation patterns. Together, these techniques form a self-validating system, ensuring the highest degree of confidence in the structural elucidation for researchers in drug discovery and chemical biology.

References

-

Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (n.d.). MDPI. [Link]

-

Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. (n.d.). MDPI. [Link]

-

1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (2023). ResearchGate. [Link]

-

Synthesis of 5-(6-hydroxy-7H-purine-8-ylthio)- 2-(N-hydroxyformamido)pentanoic acid. (n.d.). Synlett. [Link]

-

Sensitivity of positive ion mode electrospray ionization mass spectrometry (ESI-MS) in the analysis of purine base in ESI MS and on-line electrochemistry ESI MS(EC/ESI MS). (2019). ResearchGate. [Link]

-

Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. (1951). Journal of the American Chemical Society. [Link]

-

Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods. (2014). NIH National Library of Medicine. [Link]

-

Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. (2024). PubMed. [Link]

-

Transient Conformations Leading to Peptide Fragment Ion [c + 2H]+ via Intramolecular Hydrogen Bonding Using MALDI In-source Decay Mass Spectrometry of Serine-, Threonine-, and/or Cysteine-Containing Peptides. (2023). MDPI. [Link]

-

1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (2023). STAR Protocols. [Link]

-

Absorption spectra of (a) the 6‐mercaptopurine (6‐MP) ligand and (b)... (n.d.). ResearchGate. [Link]

-

Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study. (2002). PubMed. [Link]

-

Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019). PubMed. [Link]

-

NMR sample preparation guidelines. (n.d.). RapidScience. [Link]

-

Tautomers of 6-thiopurine in low-temperature Ar matrices: FTIR spectroscopy analysis and quantum mechanical calculations. (2022). The University of Arizona. [Link]

-

Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (2020). NIH National Library of Medicine. [Link]

-

Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. (n.d.). [Link]

-

Why does the tautomerism of purine favor 9H-purine? (2019). Chemistry Stack Exchange. [Link]

-

Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... (n.d.). ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Photoionising 7H-purine DNA derivatives. (2023). Theoretical photochemistry & Spectroscopy. [Link]

-

Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM). (2012). NIH National Library of Medicine. [Link]

-

FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. (2012). NIH National Library of Medicine. [Link]

-

Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. (2021). NIH National Library of Medicine. [Link]

-

1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. (1999). Clinical Chemistry. [Link]

-

Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]

-

1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (2023). Cell Reports Methods. [Link]

Sources

- 1. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nmr-bio.com [nmr-bio.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Crystal Structure of 7H-Purine-8-thiol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purine-8-thiol and its derivatives represent a critical class of heterocyclic compounds with significant therapeutic potential, acting as antimetabolites in the treatment of cancers and autoimmune diseases.[1][2] Their efficacy is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of 7H-Purine-8-thiol and its key analogs. While an experimentally determined crystal structure for this compound is not publicly available, this guide leverages data from its close analogs, particularly 6-mercaptopurine, to infer structural properties and discuss the critical aspects of its solid-state chemistry. We delve into the tautomeric landscapes of these molecules and provide detailed protocols for their synthesis and crystallization, offering a robust framework for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Thiopurines in Medicine

Purine analogs are cornerstone chemotherapeutic agents that function by interfering with nucleic acid synthesis.[2] Among these, thiopurines, characterized by the substitution of a thiol group on the purine ring, have demonstrated significant clinical efficacy. This compound, and its more widely studied isomer 6-mercaptopurine, are classic examples of purine antimetabolites.[3] Their biological activity is predicated on their structural similarity to endogenous purines, allowing them to be incorporated into metabolic pathways where they inhibit crucial enzymes or are integrated into DNA and RNA, leading to cytotoxicity.[3]

The precise arrangement of atoms in the solid state, or the crystal structure, is a fundamental determinant of a drug's physicochemical properties, including solubility, stability, and bioavailability. For thiopurines, the crystal structure also provides invaluable insights into the tautomeric forms present in the solid state, which can influence their hydrogen bonding patterns and, consequently, their interactions with biological receptors.

Synthesis of this compound and its Analogs

The synthesis of purine-8-thiol derivatives can be achieved through several established routes, most commonly involving the cyclization of a substituted pyrimidine precursor.

General Synthetic Strategy

A prevalent method for the synthesis of 8-substituted purines involves the Traube purine synthesis, which constructs the imidazole ring onto a pre-existing pyrimidine ring. For 8-thiopurines, this typically involves the reaction of a 4,5-diaminopyrimidine with a source of the C8-thiol group.

Experimental Protocol: Synthesis of 8-Mercaptopurine (An Analogous Procedure)

This protocol is adapted from established methods for the synthesis of mercaptopurines.

Materials:

-

4,5-Diaminopyrimidine

-

Carbon disulfide

-

Pyridine (anhydrous)

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Step 1: Cyclization. A mixture of 4,5-diaminopyrimidine and carbon disulfide in anhydrous pyridine is heated under reflux. The carbon disulfide serves as the source for the C8 carbon and the thiol group.

-

Step 2: Isolation. After the reaction is complete, the solvent is removed under reduced pressure.

-

Step 3: Purification. The crude product is dissolved in a minimal amount of aqueous ammonia and then reprecipitated by the addition of acetic acid. The resulting solid is collected by filtration, washed with water, and then with ethanol.

-

Step 4: Recrystallization. The purified product can be recrystallized from a suitable solvent, such as water or an ethanol/water mixture, to obtain crystalline material suitable for analysis.

Synthesis of Substituted Analogs

The synthesis of various analogs can be achieved by starting with appropriately substituted 4,5-diaminopyrimidines. This modular approach allows for the introduction of a wide range of functional groups at different positions of the purine ring, enabling the exploration of structure-activity relationships.

Crystallization of Purine Thiols

Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. The crystallization of purine derivatives can be challenging due to their often-low solubility in common organic solvents.

Key Crystallization Techniques

-

Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound in a suitable solvent is allowed to stand undisturbed, and as the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals.

-

Vapor Diffusion (Hanging and Sitting Drop): This technique is particularly useful for small amounts of material. A drop of the concentrated solution of the compound is equilibrated against a larger reservoir of a precipitant solution. The gradual diffusion of the precipitant vapor into the drop induces crystallization.

-

Cooling Crystallization: For compounds whose solubility is highly dependent on temperature, slowly cooling a saturated solution can induce crystallization.

Experimental Protocol: Single Crystal Growth of a Purine Analog

This protocol provides a general guideline for the crystallization of purine thiols.

Materials:

-

Purified purine-thiol derivative

-

High-purity solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Water)

-

Crystallization vials or plates

Procedure:

-

Step 1: Solvent Screening. Small-scale solubility tests are performed to identify a suitable solvent or solvent system in which the compound has moderate solubility.

-

Step 2: Preparation of a Saturated Solution. A nearly saturated solution of the compound is prepared at room temperature or a slightly elevated temperature. The solution should be filtered to remove any particulate matter.

-

Step 3: Setting up the Crystallization.

-

For Slow Evaporation: The filtered solution is placed in a clean vial, which is loosely capped to allow for slow evaporation of the solvent.

-

For Vapor Diffusion: A small drop of the concentrated solution is placed on a siliconized glass coverslip (hanging drop) or in a well (sitting drop) and sealed over a reservoir containing a precipitant (a solvent in which the compound is less soluble).

-

-

Step 4: Incubation and Observation. The crystallization setup is stored in a vibration-free environment and monitored periodically for crystal growth.

Crystal Structure Analysis: Insights from Analogs

While the specific crystal structure of this compound is not available in the Cambridge Structural Database (CSD), a wealth of information can be gleaned from the crystal structures of its analogs, most notably 6-mercaptopurine.[1]

Tautomerism in the Solid State

A critical aspect of the crystal chemistry of purine thiols is the existence of tautomers. For this compound, the thiol-thione tautomerism is of primary importance. The molecule can exist in the thiol form (with a S-H bond) or the thione form (with a C=S double bond and the proton on a ring nitrogen).

X-ray crystallography is the definitive method for determining which tautomer is present in the solid state. For many related thiopurines, the thione form is found to be more stable in the crystal lattice due to its ability to form robust hydrogen-bonded networks.

Crystal Packing and Intermolecular Interactions